molecular formula C19H13ClFN3OS B2869608 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide CAS No. 897457-95-3

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2869608
CAS No.: 897457-95-3
M. Wt: 385.84
InChI Key: QSZJMXXRLSIFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused heterocyclic core with a 4-chlorophenyl substituent at position 6 and an N-(2-fluorophenyl)acetamide side chain at position 2. It is synthesized via condensation reactions involving intermediates like ethyl (6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide and hydrazine hydrate, followed by coupling with aromatic aldehydes or amines .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-13-7-5-12(6-8-13)17-10-24-14(11-26-19(24)23-17)9-18(25)22-16-4-2-1-3-15(16)21/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZJMXXRLSIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with 2-fluoroaniline under appropriate conditions .

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. The compound’s ability to bind to these targets disrupts their normal function, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the imidazo[2,1-b]thiazole core or the acetamide side chain. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Bioactivity (IC50 or Inhibition Rate) Key References
Target Compound : 2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(2-FPh)acetamide R1 = 4-ClPh; R2 = 2-FPh N/A N/A Under investigation
2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(6-ClPyridin-3-yl)acetamide (5f) R1 = 4-ClPh; R2 = 6-ClPyridin-3-yl 72 215–217 Not reported
2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(6-FPyridin-3-yl)acetamide (5g) R1 = 4-ClPh; R2 = 6-FPyridin-3-yl 74 211–213 Not reported
2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-MePiperazin-1-yl)Pyridin-3-yl)acetamide (5j) R1 = 4-ClPh; R2 = Piperazinyl 71 118–120 Moderate cytotoxicity (HepG2: 22.6 μM)
2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(4-MePh)acetamide (L708-0978) R1 = 4-ClPh; R2 = 4-MePh N/A N/A Not reported
2-[[6-(4-BrPh)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-MeOPh)hydrazinecarbothioamide (3f) R1 = 4-BrPh; R2 = 4-MeOPh 86 230 Aldose reductase inhibition
2-[6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-(4-MeOBz)Piperazin-1-yl)Pyridin-3-yl)acetamide (5l) R1 = 4-ClPh; R2 = Methoxybenzyl-piperazinyl 71 N/A MDA-MB-231: IC50 = 1.4 μM

Key Observations:

Substituent Effects on Bioactivity :

  • The introduction of a piperazinyl group (as in 5j ) or a methoxybenzyl-piperazinyl group (as in 5l ) enhances cytotoxicity against cancer cell lines. For example, 5l showed potent activity against MDA-MB-231 (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) .
  • Bromine substitution (e.g., 3f ) correlates with aldose reductase inhibitory activity, suggesting electronic effects influence enzyme binding .

For instance, 5g (R2 = 6-FPyridin-3-yl) has a higher melting point (211–213°C) than 5j (118–120°C), likely due to stronger intermolecular interactions from fluorine .

Synthetic Yields :

  • Yields for analogous compounds range from 71% to 86%, with hydrazide intermediates (e.g., 3f ) achieving higher yields due to optimized condensation conditions .

Research Findings and Structure-Activity Relationships (SAR)

  • Anticancer Activity : The methoxybenzyl-piperazinyl group in 5l significantly enhances VEGFR2 inhibition (5.72% at 20 μM) and selectivity for MDA-MB-231 over HepG2 cells, highlighting the role of bulky substituents in target engagement .
  • Antibacterial Potential: Compounds with thiadiazole-thiol side chains (e.g., 4a-k in ) exhibit broad-spectrum antibacterial activity, though the target compound’s fluoro-substituted acetamide may offer unique binding advantages .
  • Thermal Stability : Higher melting points in fluorinated derivatives (e.g., 5g ) suggest improved crystallinity, which may aid in formulation development .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antitumor potential and other pharmacological properties.

Structural Characteristics

The compound features a fused imidazole and thiazole ring system with a chlorophenyl substituent at the 6-position and a fluorophenyl acetamide moiety. This unique structure suggests potential interactions with various biological targets.

Compound Name Structure Characteristics Biological Activity Unique Features
This compoundFused imidazole and thiazole rings, chlorophenyl and fluorophenyl groupsAntitumor, antimicrobialDual-ring system enhances biological activity

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazoles have shown broad-spectrum antiproliferative activity against various cancer cell lines. Notably:

  • A derivative evaluated in vitro demonstrated log 10 GI50 values ranging from -4.41 to -6.44 across multiple cell lines, indicating potent cytotoxicity.
  • Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups (like chlorine) enhances the compound's antitumor efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival.
  • Protein Interactions : Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its antitumor activity .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antiproliferative Activity : A study reported that a structurally similar thiazole derivative exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines .
  • Antimicrobial Properties : The compound's structural analogs have been tested for antibacterial activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.